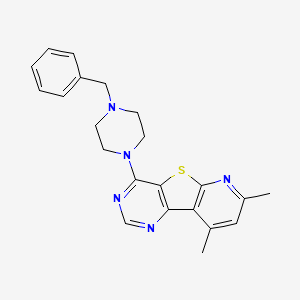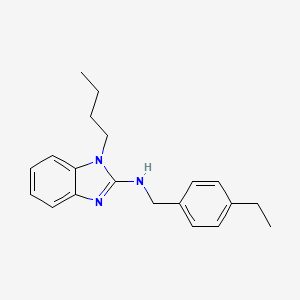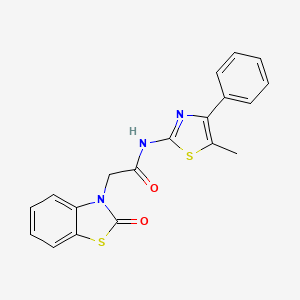
Fluorene, 8-(4-benzylpiperazin-1-yl)-2,4-dimethyl-9-thia-1,5,7-triaza-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorene, 8-(4-benzylpiperazin-1-yl)-2,4-dimethyl-9-thia-1,5,7-triaza- is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a fluorene core, which is a polycyclic aromatic hydrocarbon, and a piperazine moiety, which is a nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fluorene, 8-(4-benzylpiperazin-1-yl)-2,4-dimethyl-9-thia-1,5,7-triaza- typically involves multiple steps. One common approach is the reductive amination of a precursor compound with benzylpiperazine. The reaction conditions often include the use of sodium cyanoborohydride in methanol as a reducing agent .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of high-purity reagents and controlled reaction conditions, are likely to be applied to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Fluorene, 8-(4-benzylpiperazin-1-yl)-2,4-dimethyl-9-thia-1,5,7-triaza- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated solvents and strong bases or acids are often employed to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various amine derivatives .
Scientific Research Applications
Fluorene, 8-(4-benzylpiperazin-1-yl)-2,4-dimethyl-9-thia-1,5,7-triaza- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Fluorene, 8-(4-benzylpiperazin-1-yl)-2,4-dimethyl-9-thia-1,5,7-triaza- involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition can lead to a decrease in melanin production, which is beneficial in treating hyperpigmentation disorders . The exact molecular pathways involved in its action are still under investigation, but docking studies suggest a strong binding affinity to the enzyme’s active site .
Comparison with Similar Compounds
4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone: This compound is also a tyrosinase inhibitor and has shown significant activity in reducing melanin production.
1-(4-benzylpiperazin-1-yl)propan-1-one: Another compound with a similar piperazine moiety, used in various chemical and biological studies.
Uniqueness: Fluorene, 8-(4-benzylpiperazin-1-yl)-2,4-dimethyl-9-thia-1,5,7-triaza- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a fluorene core with a piperazine moiety makes it particularly interesting for medicinal chemistry applications, as it can interact with a variety of biological targets .
Properties
Molecular Formula |
C22H23N5S |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
6-(4-benzylpiperazin-1-yl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
InChI |
InChI=1S/C22H23N5S/c1-15-12-16(2)25-22-18(15)19-20(28-22)21(24-14-23-19)27-10-8-26(9-11-27)13-17-6-4-3-5-7-17/h3-7,12,14H,8-11,13H2,1-2H3 |
InChI Key |
IFFJJNLDTRGYMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)N4CCN(CC4)CC5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-cyclohexyl-N-[4-hydroxy-2,6-dioxo-1-phenyl-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]propanamide](/img/structure/B11570191.png)

![7-(3-methoxyphenyl)-1-(4-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11570200.png)
![5-bromo-2-methoxy-3-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11570205.png)
![(4-Bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B11570208.png)
![11-benzyl-5-[(Z)-2-phenylethenyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11570214.png)

![7-Bromo-1-(4-hydroxy-3-methoxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11570220.png)
![cyclopropyl{1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methanone](/img/structure/B11570235.png)
![{1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B11570239.png)

![5-(4-Methylphenyl)-9-(piperidin-1-yl)benzimidazo[2,1-a]phthalazine](/img/structure/B11570244.png)
![3,5-dimethoxy-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B11570253.png)
